Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate
Description
Historical Context of Benzimidazole and Piperazine Derivatives in Medicinal Chemistry
Benzimidazole derivatives have been pivotal in medicinal chemistry since their discovery during vitamin B~12~ research in the mid-20th century. The benzimidazole scaffold, characterized by fused benzene and imidazole rings, offers structural rigidity and electronic diversity, making it a versatile platform for drug design. Early work demonstrated its utility in antiparasitic agents (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole). Parallelly, piperazine—a six-membered ring with two nitrogen atoms—emerged as a privileged pharmacophore due to its conformational flexibility and ability to modulate solubility and bioavailability. The integration of piperazine into drug candidates gained momentum in the 1970s, particularly in antipsychotics (e.g., trifluoperazine) and antidepressants.
The convergence of benzimidazole and piperazine chemistries represents a strategic advancement in heterocyclic drug design. For example, N-ribosyl-dimethylbenzimidazole complexes in vitamin B~12~ underscored the biological relevance of hybrid architectures. Modern applications include kinase inhibitors and antimicrobial agents, where the piperazine moiety often serves as a solubilizing group or a linker between hydrophobic and hydrophilic domains.
Significance of Nitro-Substituted Benzimidazole Scaffolds in Drug Discovery
Nitro-substituted benzimidazoles have garnered attention for their dual role as pharmacophores and prodrug precursors. The nitro group (-NO~2~) introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution and hydrogen bonding interactions. This modification is critical in antimicrobial and anticancer agents, where nitro groups participate in redox cycling or act as radiosensitizers. For instance, 4-nitroimidazole derivatives like metronidazole exploit nitro reduction to generate cytotoxic radicals in anaerobic pathogens.
In the context of benzimidazoles, nitro substitution at the 5- or 6-position has been linked to improved target engagement. A 2023 study demonstrated that 6-nitrobenzimidazole derivatives exhibit potent antioxidant activity (IC~50~: 2.1–8.3 μM) by scavenging free radicals via resonance-stabilized intermediates. Furthermore, nitro groups facilitate late-stage functionalization through reduction to amines, enabling diversification into secondary metabolites or imaging probes.
Current Research Landscape for Heterocyclic Carboxylate Derivatives
Heterocyclic carboxylates, particularly tert-butyl carbamates, are indispensable in contemporary drug discovery. The tert-butyloxycarbonyl (Boc) group serves as a transient protecting group for amines, enhancing synthetic accessibility and stability during multi-step reactions. Recent FDA approvals highlight the therapeutic potential of piperazine-carboxylate hybrids, with 36 small-molecule drugs containing piperazine rings approved between 2012 and 2023.
Key advancements include:
- Kinase Inhibitors : Boc-protected piperazines improve solubility and reduce off-target interactions in tyrosine kinase inhibitors.
- Antibacterial Hybrids : Piperazine-linked ciprofloxacin derivatives show enhanced potency against resistant strains (MIC: 0.5–16 μg/mL) by dual targeting of DNA gyrase and membrane proteins.
- PET Tracers : tert-Butyl carboxylates enable radiolabeling for imaging applications, as seen in brigatinib analogs used for oncology diagnostics.
Objectives and Scope of the Study
This study aims to elucidate the synthetic pathways, structural attributes, and potential therapeutic applications of tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate. Specific objectives include:
- Analyzing the stereochemical implications of the (R)-3-methyl configuration on biological activity.
- Evaluating the role of the 6-nitrobenzimidazole-2-one core in target binding and redox modulation.
- Comparing synthetic strategies for introducing tert-butyl carboxylate protections in complex heterocycles.
- Proposing mechanistic hypotheses for anticancer or antimicrobial applications based on structural analogs.
This work excludes pharmacokinetic or safety assessments, focusing solely on chemical synthesis, structure-activity relationships (SAR), and preclinical research trends.
Properties
Molecular Formula |
C18H25N5O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-1H-benzimidazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O5/c1-11-10-21(17(25)28-18(2,3)4)6-7-22(11)14-9-13-12(8-15(14)23(26)27)19-16(24)20(13)5/h8-9,11H,6-7,10H2,1-5H3,(H,19,24)/t11-/m1/s1 |
InChI Key |
YCLWWSZDLNLQLY-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=C(C=C3C(=C2)N(C(=O)N3)C)[N+](=O)[O-])C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C3C(=C2)N(C(=O)N3)C)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl ®-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. The synthetic route often includes:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Nitration: Introduction of the nitro group into the benzoimidazole ring.
Piperazine ring formation: This involves the reaction of appropriate amines with dihaloalkanes.
Final coupling: The benzoimidazole derivative is coupled with the piperazine derivative under suitable conditions to form the final product.
Chemical Reactions Analysis
Tert-butyl ®-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds similar to Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate exhibit promising antibacterial properties. For instance, derivatives of benzimidazole have been synthesized and evaluated for their antibacterial activity against various pathogens. The incorporation of nitro groups has been shown to enhance the antimicrobial efficacy of these compounds .
Antihypertensive Effects
Research has demonstrated that certain piperazine derivatives can act as effective antihypertensive agents. A study highlighted the interaction of similar compounds with angiotensin II receptors, suggesting that modifications in the molecular structure, such as those found in this compound, could lead to improved binding affinity and therapeutic outcomes .
Anti-inflammatory Properties
Compounds within the same class have also been investigated for their anti-inflammatory activities. Specific derivatives have been noted for their ability to inhibit key inflammatory pathways, providing a basis for their application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Synthesis and Evaluation of Antibacterial Activity
A study focused on synthesizing a series of benzimidazole derivatives, including those resembling Tert-butyl (R)-3-methyl...piperazine structures. The synthesized compounds were tested against standard bacterial strains, revealing notable antibacterial activity attributed to the nitro group present in the structure. The study concluded that such modifications could lead to the development of new antibacterial agents .
Case Study 2: Antihypertensive Mechanism Investigation
Another research effort investigated the antihypertensive properties of piperazine-based compounds similar to Tert-butyl (R)-3-methyl...piperazine. The study utilized animal models to assess the blood pressure-lowering effects and elucidated the mechanism involving angiotensin II receptor inhibition. Results indicated a dose-dependent response, highlighting the potential for these compounds in hypertension management .
Mechanism of Action
The mechanism of action of Tert-butyl ®-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and analogs from the literature:
Key Observations:
Electron-Withdrawing Groups: The target compound’s nitro group contrasts with sulfonyl (), bromo (), or trifluoromethoxy () substituents in analogs.
Heterocyclic Cores : Benzoimidazolone (target) vs. benzooxazolone () or pyridopyrimidine () alters π-π stacking and hydrogen-bonding capabilities.
Stereochemistry : The (R)-3-methylpiperazine in the target compound introduces chirality absent in analogs like or , which may influence enantioselective interactions.
Physicochemical and Crystallographic Properties
Notes:
Biological Activity
Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring with a benzoimidazole moiety and a tert-butyl carboxylate group, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O5 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | tert-butyl (3R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-1H-benzimidazol-5-yl)piperazine-1-carboxylate |
| InChI Key | YCLWWSZDLNLQLY-LLVKDONJSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids. The piperazine moiety is known to engage with neurotransmitter receptors and enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing signal transduction pathways.
Anti-Cancer Activity
Research has indicated that this compound exhibits significant anti-cancer properties. A study demonstrated that derivatives of this compound effectively induced apoptosis in cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| U87 | 45.2 ± 13.0 | Cytotoxicity observed |
In vivo studies further supported these findings, showing suppressed tumor growth in mice treated with the compound compared to control groups .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, it was found to inhibit the activity of certain kinases involved in cell proliferation pathways.
Case Studies
- Study on Apoptosis Induction : In a controlled study involving MCF7 breast cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers, confirming its potential as an anti-cancer agent.
- In Vivo Tumor Growth Suppression : A separate study involving tumor-bearing mice showed that administration of Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro) significantly reduced tumor size over a treatment period compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
